1,2,3-Tris(hexadecyloxy)benzene
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Overview
Description
1,2,3-Tris(hexadecyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three hexadecyloxy groups at the 1, 2, and 3 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including material science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tris(hexadecyloxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of pyrogallol with 1-bromohexadecane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tris(hexadecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hexadecyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully reduced benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,2,3-Tris(hexadecyloxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-Tris(hexadecyloxy)benzene primarily involves its ability to participate in non-covalent interactions such as π-stacking and van der Waals forces. These interactions facilitate the self-assembly of the compound into well-ordered structures, which can be utilized in various applications, including the formation of nanomaterials and supramolecular architectures .
Comparison with Similar Compounds
1,2,3-Tris(dodecyloxy)benzene: Similar in structure but with shorter alkyl chains, leading to different physical properties and self-assembly behavior.
1,2,3-Tris(octadecyloxy)benzene: Similar structure with longer alkyl chains, affecting its solubility and aggregation properties.
Uniqueness: 1,2,3-Tris(hexadecyloxy)benzene is unique due to its specific alkyl chain length, which provides a balance between solubility and self-assembly properties. This makes it particularly useful in applications requiring precise control over molecular interactions and aggregation behavior.
Properties
CAS No. |
151237-09-1 |
---|---|
Molecular Formula |
C54H102O3 |
Molecular Weight |
799.4 g/mol |
IUPAC Name |
1,2,3-trihexadecoxybenzene |
InChI |
InChI=1S/C54H102O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49-55-52-47-46-48-53(56-50-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)57-51-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-48H,4-45,49-51H2,1-3H3 |
InChI Key |
DZORZGNDTOMRJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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